Carbon monoxide;cyclopenta-1,3-diene;tungsten

Descripción general

Descripción

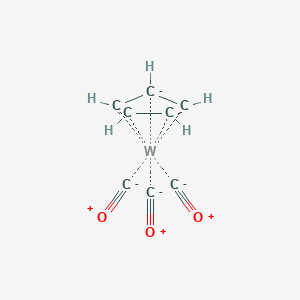

Carbon monoxide;cyclopenta-1,3-diene;tungsten is an organometallic compound that features a tungsten atom coordinated to carbon monoxide and cyclopenta-1,3-diene ligands

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of carbon monoxide;cyclopenta-1,3-diene;tungsten typically involves the reaction of tungsten hexacarbonyl with cyclopenta-1,3-diene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme can be represented as follows:

W(CO)6+C5H6→W(CO)3(C5H6)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of temperature, pressure, and reaction time to ensure high yield and purity of the product. The use of advanced purification techniques, such as chromatography, may be necessary to isolate the desired compound from by-products.

Análisis De Reacciones Químicas

Types of Reactions

Carbon monoxide;cyclopenta-1,3-diene;tungsten undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state species.

Reduction: It can be reduced to lower oxidation state species.

Substitution: Ligands such as carbon monoxide or cyclopenta-1,3-diene can be substituted with other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are commonly used.

Substitution: Ligand substitution reactions often require the presence of other ligands, such as phosphines or amines, and may be facilitated by heat or light.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tungsten oxides, while reduction may produce lower oxidation state tungsten complexes. Substitution reactions can result in a variety of tungsten-ligand complexes.

Aplicaciones Científicas De Investigación

Catalytic Applications

Organometallic Catalysts

- The combination of cyclopentadiene and tungsten forms a critical class of organometallic complexes. These complexes are instrumental in various catalytic processes, particularly in polymerization reactions and the synthesis of fine chemicals. Cyclopentadienyl tungsten complexes are known for their high stability and reactivity, making them suitable for catalyzing reactions like the Diels-Alder reaction and other cycloaddition processes .

Hydroformylation Reactions

- In hydroformylation, carbon monoxide plays a vital role as a reactant. Tungsten-based catalysts, particularly those involving cyclopentadiene ligands, have shown enhanced activity in converting alkenes to aldehydes. This process is crucial in producing intermediates for pharmaceuticals and agrochemicals .

Materials Science

Synthesis of Advanced Materials

- The complex formed by carbon monoxide, cyclopenta-1,3-diene, and tungsten can be utilized in the development of advanced materials such as polymers and nanomaterials. The unique electronic properties imparted by the tungsten center allow for the fine-tuning of material characteristics, leading to innovations in fields like electronics and photonics .

Thin Film Deposition

- Organometallic compounds are widely used in thin film deposition techniques. The tungsten complex can serve as a precursor for depositing tungsten films through chemical vapor deposition (CVD). This application is significant in the semiconductor industry where high-purity metal films are required .

Chemical Synthesis

Organic Synthesis

- Cyclopentadiene derivatives are often employed as intermediates in organic synthesis due to their ability to undergo various chemical transformations. The presence of tungsten enhances the reactivity of these compounds, facilitating complex organic reactions that lead to valuable synthetic pathways .

Diels-Alder Reactions

- Cyclopentadiene is a well-known diene that readily participates in Diels-Alder reactions. When combined with tungsten catalysts, these reactions can be optimized for higher yields and selectivity towards desired products. This is particularly useful in synthesizing cyclic compounds that are prevalent in pharmaceuticals .

Case Studies

Mecanismo De Acción

The mechanism of action of carbon monoxide;cyclopenta-1,3-diene;tungsten involves the coordination of the tungsten atom to the carbon monoxide and cyclopenta-1,3-diene ligands. This coordination affects the electronic structure of the tungsten atom, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparación Con Compuestos Similares

Similar Compounds

- Carbon monoxide;cyclopenta-1,3-diene;manganese

- Carbon monoxide;cyclopenta-1,3-diene;cobalt

- Carbon monoxide;cyclopenta-1,3-diene;iron

Uniqueness

Carbon monoxide;cyclopenta-1,3-diene;tungsten is unique due to the presence of tungsten, which imparts distinct electronic and catalytic properties compared to similar compounds containing manganese, cobalt, or iron. Tungsten’s higher atomic number and different electronic configuration result in unique reactivity and stability profiles, making it valuable for specific applications in catalysis and materials science.

Actividad Biológica

The compound carbon monoxide;cyclopenta-1,3-diene;tungsten (C8H5O3W) is an organometallic complex that has gained attention in various fields, including catalysis and biological studies. This article explores its biological activity, synthesis, mechanisms of action, and potential applications, supported by relevant research findings and case studies.

Synthetic Routes

The synthesis of this compound typically involves the reaction of tungsten hexacarbonyl (W(CO)6) with cyclopenta-1,3-diene (C5H6) under controlled conditions. The general reaction can be summarized as follows:

This reaction is carried out in an inert atmosphere to prevent oxidation and unwanted side reactions. The resulting compound exhibits unique electronic properties due to the coordination of tungsten with carbon monoxide and cyclopentadiene ligands.

The biological activity of this compound is primarily attributed to its ability to interact with biomolecules through coordination chemistry. The tungsten center can influence the electronic structure of the ligands, affecting their reactivity and interactions with biological targets. This mechanism is crucial for its potential applications in drug delivery systems and imaging agents.

Case Studies and Research Findings

- Catalytic Activity in Biological Systems : Research has demonstrated that this compound can act as a catalyst in various organic reactions relevant to biological processes, such as hydrogenation and polymerization. Its catalytic efficiency is linked to the unique properties imparted by the tungsten center.

- Interaction with Biomolecules : Studies have indicated that this compound can form stable complexes with proteins and nucleic acids. This interaction may influence cellular signaling pathways and has implications for developing therapeutic agents targeting specific biomolecular interactions .

- Potential Anticancer Activity : Preliminary investigations suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through oxidative stress mechanisms. The tungsten complex's ability to generate reactive oxygen species (ROS) could play a role in this activity.

Comparative Analysis with Similar Compounds

| Compound Name | Unique Features | Biological Applications |

|---|---|---|

| Carbon monoxide;cyclopenta-1,3-diene;manganese | Lower toxicity levels compared to tungsten complexes | Drug delivery systems |

| Carbon monoxide;cyclopenta-1,3-diene;cobalt | Higher catalytic efficiency | Catalytic reactions in metabolic pathways |

| Carbon monoxide;cyclopenta-1,3-diene;iron | More abundant and less expensive | Antimicrobial activity |

This compound is distinguished by its unique electronic properties due to tungsten's higher atomic number, which contributes to its stability and reactivity compared to similar compounds containing manganese or cobalt .

Propiedades

IUPAC Name |

carbon monoxide;cyclopenta-1,3-diene;tungsten | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5.3CO.W/c1-2-4-5-3-1;3*1-2;/h1-5H;;;;/q-1;;;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWANORYVPRKQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[CH-]1C=CC=C1.[W] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5O3W- | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746595 | |

| Record name | carbon monoxide;cyclopenta-1,3-diene;tungsten | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12128-26-6 | |

| Record name | carbon monoxide;cyclopenta-1,3-diene;tungsten | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.